2,2'-Biquinoline
Overview
Description
2,2'-Biquinoline is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule consisting of two quinoline units connected at the 2-position, which allows it to act as a chelating ligand in coordination chemistry. The compound and its derivatives have been explored for their luminescent properties and their ability to form complexes with various metals .
Synthesis Analysis
The synthesis of 2,2'-biquinoline derivatives has been achieved through different methods. One approach involves the reaction of 1-aryl tetrazoles with internal alkynes, catalyzed by rhodium(III) and mediated by copper(II), to produce multisubstituted 2-aminoquinolines, which can be further modified to obtain biquinoline structures . Another method reported the synthesis of 2,2'-biquinolines with various substituents at the 4,4'-position, which were then used to form luminescent silver(I) complexes . Additionally, 3,3'-bridged derivatives of 2,2'-biquinoline have been prepared, leading to the synthesis of corresponding copper(I) complexes .
Molecular Structure Analysis
Structural studies of 2,2'-biquinoline derivatives have been conducted using techniques such as single crystal X-ray diffraction. These studies have revealed that the biquinoline ligands behave as chelated ligands towards silver(I) ions, irrespective of the substituents. The coordination sphere of the silver(I) is completed by solvent molecules and other groups, resulting in neutral or ionic species . For copper(I) complexes, variations in the bridging units between the biquinoline moieties lead to differences in planarity and electronic properties .
Chemical Reactions Analysis
2,2'-Biquinoline and its derivatives participate in various chemical reactions, forming complexes with different metals. For instance, silver(I) complexes with 2,2'-biquinoline exhibit interesting emission properties, with the nature of the substituents on the biquinoline units affecting the color of the emitted light . Copper(I) complexes show variations in electronic absorption and oxidation potentials depending on the distortion from planarity of the ligands . Palladium(II) complexes with 2,2'-biquinoline have been studied, where the ligand reacts with amino acids to form new complexes with different coordination modes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-biquinoline have been characterized through various analytical techniques. Vibrational frequencies and structural determinations have been performed using quantum chemical calculations and infrared spectroscopy, providing insights into the molecular structure of 2,2'-biquinoline . Additionally, the existence of tris 2,2'-biquinoline complexes in the solid state has been confirmed, with spectral and magnetic characterizations conducted on iron(II) complexes . These studies contribute to the understanding of the electronic and structural properties of 2,2'-biquinoline complexes, which are important for their potential applications in materials science and catalysis.
Scientific Research Applications
Detection of Copper Ions in Proteins : The reagent 2,2'-biquinoline is used to measure cuprous-ion concentration in copper proteins. Modifications with p-mercuribenzoate or ethylenediaminetetraacetic acid improve its effectiveness, particularly in the presence of reducing groups or molecules in proteins (Felsenfeld, 1960).
Structural Analysis : A detailed analysis of the structure and infrared spectra of 2,2'-biquinoline, using quantum chemical techniques, helps in understanding the vibrational frequencies and molecular structure (Yurdakul & Yurdakul, 2007).
Luminescent Properties : 2,2'-Biquinolines are investigated for their potential in creating luminescent mesomorphic silver(I) complexes, which show interesting emission properties with potential applications in lighting and displays (Pucci et al., 2011).
Photodynamic Therapy Agents : Incorporating 2,2'-biquinoline ligands into Ru(II) polypyridyl complexes creates light-activated systems that can photobind DNA and act as anti-cancer agents in photodynamic therapy (Wachter et al., 2012).
Organometallic Chemistry : New organoplatinum(II) and platinum(IV) complexes containing 2,2'-biquinoline ligand have been synthesized and studied for their solvatochromism, fluorescence, and electrochemical properties (Shafaatian & Heidari, 2015).
Electronic Properties Study : Experimental investigation of the electronic properties of 2,2'-biquinoline contributes to the understanding of molecular interactions and conformation changes in ligand molecules (Benali et al., 1999).
C-H Bond Functionalization in Catalysis : 2,2'-Biquinolines are used in Rh(NHC) catalytic systems for hydroarylation of alkenes and alkynes, demonstrating their role in chemical architecture and molecular assembly (Kwak et al., 2012).
Photochromic Properties : Novel charge transfer compounds with protonated 2,2'-biquinoline and Keggin polyoxoanions exhibit photochromic properties and potential for non-linear optical applications (Gamelas et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-quinolin-2-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTCSQBWLUUYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059500 | |
Record name | 2,2'-Biquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059500 | |
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Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Aldrich MSDS] | |
Record name | 2,2'-Biquinoline | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | 2,2'-Biquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Product Name |
2,2'-Biquinoline | |
CAS RN |
119-91-5 | |
Record name | 2,2′-Biquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Biquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119915 | |
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Record name | 2,2'-BIQUINOLINE | |
Source | DTP/NCI | |
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Record name | 2,2'-Biquinoline | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2,2'-Biquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059500 | |
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Record name | 2,2'-biquinolyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.961 | |
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Record name | 2,2'-BIQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RO6GA6RP3 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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